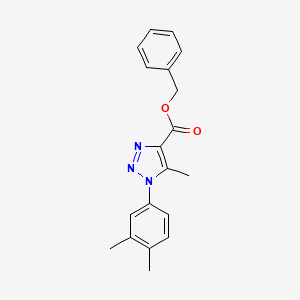

![molecular formula C10H14N6O B2462852 4-amino-1-metil-N-[(1-metil-1H-pirazol-4-il)metil]-1H-pirazol-5-carboxamida CAS No. 1001500-40-8](/img/structure/B2462852.png)

4-amino-1-metil-N-[(1-metil-1H-pirazol-4-il)metil]-1H-pirazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

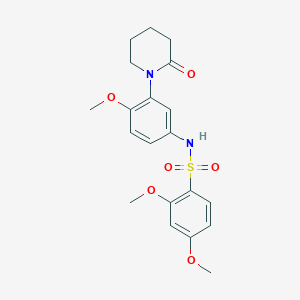

Descripción

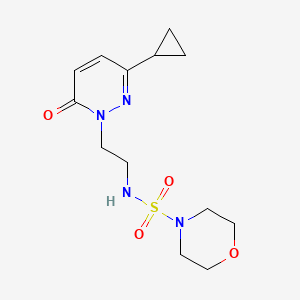

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure. Generally, they are solid at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación

Desarrollo de Antibióticos

Ceftolozana, un nuevo antibiótico cefalosporínico de quinta generación intravenoso, se deriva de la modificación estructural de FK518. Presenta buena tolerancia, un amplio espectro antibacteriano y una fuerte actividad contra bacterias grampositivas y gramnegativas. Específicamente, la ceftolozana demuestra una potente actividad antibacteriana contra Pseudomonas aeruginosa y cepas multirresistentes. 4-amino-1-metil-N-[(1-metil-1H-pirazol-4-il)metil]-1H-pirazol-5-carboxamida sirve como un intermedio crucial en la síntesis de ceftolozana .

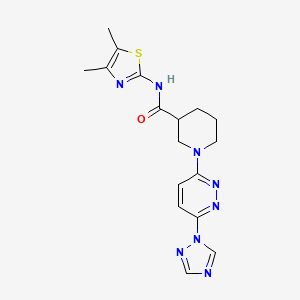

Inhibición de GLUT1

This compound: se ha investigado como inhibidor del transportador de glucosa GLUT1. Muestra alta potencia, con un valor de IC50 in vitro de 2 nM. En ensayos celulares utilizando células Hela-MaTu, inhibe eficazmente la captación de glucosa, con un valor de IC50 de 3,2 nM .

Actividad Anti-VIH-1

Los derivados del indol, incluidos los compuestos relacionados con nuestra molécula objetivo, han mostrado promesa en la investigación anti-VIH-1. Si bien los estudios específicos sobre este compuesto son limitados, su porción imidazol puede contribuir a las propiedades antivirales. Se justifican más investigaciones para explorar su potencial en la lucha contra el VIH-1 .

Mecanismo De Acción

Target of Action

The compound, also known as 4-amino-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide, primarily targets the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, differentiation, and proliferation .

Mode of Action

The compound acts as a potent inhibitor of RET . It binds to the RET protein, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The compound affects the RET signaling pathway . By inhibiting RET, it disrupts the activation of several downstream pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The compound’s solubility in DMSO is high , suggesting it may have good bioavailability.

Result of Action

The inhibition of RET by the compound leads to a decrease in cell proliferation and survival . This makes the compound potentially useful in the treatment of diseases characterized by overactive RET signaling, such as certain types of cancer .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide vary with different dosages in animal models .

Propiedades

IUPAC Name |

4-amino-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c1-15-6-7(4-13-15)3-12-10(17)9-8(11)5-14-16(9)2/h4-6H,3,11H2,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIODOQIIDQLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2462775.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2462786.png)

![[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2462788.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)